molecular formula C17H15ClN2O4S B2823187 (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile CAS No. 885188-65-8

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile

Cat. No.: B2823187
CAS No.: 885188-65-8
M. Wt: 378.83
InChI Key: UWJUNFUUAPDMMF-BOPFTXTBSA-N
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Description

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile is a specialized sulfonamide-based acrylonitrile derivative designed for chemical biology and agrochemical research. This compound integrates multiple pharmacophores known to confer biological activity: a 4-chlorophenylsulfonyl group, an acrylonitrile core, and a 3,5-dimethoxyphenylamino moiety. Its structure suggests potential as a key intermediate or active agent in developing novel crop protection products. Sulfonamide derivatives containing halogenated aryl groups have demonstrated significant antiviral activity against plant viruses like the tobacco mosaic virus (TMV) in experimental settings . Furthermore, the 3,5-dimethoxyphenyl group is an electron-donating substituent that, when present in heterocyclic systems, has been associated with enhanced antimicrobial and antitumor properties . The molecular framework of this compound is primarily of interest for investigating new modes of action in plant virology and for exploring the structure-activity relationships of sulfonamides in medicinal chemistry. Researchers can utilize it to develop new therapeutic or agrochemical candidates. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-(3,5-dimethoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-23-14-7-13(8-15(9-14)24-2)20-11-17(10-19)25(21,22)16-5-3-12(18)4-6-16/h3-9,11,20H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJUNFUUAPDMMF-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile typically involves a multi-step process. One common route includes the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-chlorobenzenesulfonyl chloride, is prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.

    Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 3,5-dimethoxyaniline in the presence of a base such as triethylamine to form the sulfonamide.

    Acrylonitrile Addition: The final step involves the addition of acrylonitrile to the sulfonamide under basic conditions, typically using sodium hydride or potassium tert-butoxide as the base, to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies investigating enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Table 1: Substituent Effects on Bioactivity and Physicochemical Properties

Compound Key Substituents Reported Activity/Properties
Target Compound 4-Cl-C6H4SO2; 3,5-(MeO)2C6H3NH Hypothesized enhanced H-bonding
(Z)-3-(4-Bromophenyl)-2-(3,5-diOMePh) 4-Br-C6H4; 3,5-(MeO)2C6H3 Cytotoxic (IC50 ~ nM range)
(Z)-3-(3,4-diOMePh)-2-(4-OMePh) 3,4-(MeO)2C6H3; 4-MeO-C6H4 Stable crystal lattice via H-bonds
(Z)-3-Indolyl-2-(3,4,5-triOMePh) 1H-Indol-3-yl; 3,4,5-(MeO)3C6H2 Spasmolytic, cytotoxic
2.4 Crystallographic and Stability Data
  • Intermolecular Interactions: The 3,5-dimethoxyphenylamino group in the target compound may participate in C–H⋯O/N hydrogen bonds, analogous to the C–H⋯O interactions observed in (Z)-3-(3,4-diOMePh)-2-(4-OMePh)acrylonitrile . The sulfonyl group could further stabilize the crystal lattice via stronger dipole-dipole interactions.
  • Thermodynamic Stability : The presence of a sulfonyl group may increase melting points compared to methoxy or halogenated analogs due to enhanced molecular rigidity.

Key Research Findings and Implications

Substituent-Driven Bioactivity: Sulfonyl and amino groups in the target compound may synergize to improve selectivity for cancer cell lines, though empirical validation is needed.

Structural Insights : Crystallographic data from analogs highlight the importance of hydrogen bonding and aromatic stacking in stabilizing bioactive conformations .

Q & A

Basic Research Questions

What synthetic routes are optimal for preparing (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,5-dimethoxyphenyl)amino)acrylonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via Knoevenagel condensation , involving a base-catalyzed reaction between 4-chlorobenzenesulfonyl chloride and 3,5-dimethoxyphenylacetonitrile. Key parameters include:

  • Solvent selection : Ethanol or methanol at room temperature or mildly elevated temperatures (40–60°C) .
  • Catalysts : Piperidine or pyridine to enhance nucleophilic attack and stabilize intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the (Z)-isomer .
    Optimization : Continuous flow reactors improve scalability and yield (85–92%) by minimizing side reactions like sulfonation or isomerization .

How is the (Z)-configuration of the acrylonitrile moiety confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between aromatic rings) .
  • NMR spectroscopy :
    • ¹H NMR : Coupling constants (J = 12–14 Hz for trans-vinylic protons) distinguish (E) and (Z) isomers .
    • NOESY : Cross-peaks between the sulfonyl group and 3,5-dimethoxyphenyl protons confirm proximity in the (Z)-form .

What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Anticancer activity : In vitro assays (NCI-60 panel) show GI₅₀ values <1 μM for melanoma (MDA-MB-435) and leukemia (K-562) cell lines, linked to apoptosis induction via caspase-3 activation .
  • Antimicrobial activity : MIC = 8–16 μg/mL against Gram-positive bacteria (S. aureus), attributed to sulfonyl group interactions with bacterial sortases .

Advanced Research Questions

How do structural modifications (e.g., substituent variation) influence biological activity and selectivity?

Methodological Answer:
A Structure-Activity Relationship (SAR) study reveals:

Substituent ModificationImpact on Activity (GI₅₀, μM)Mechanism Insight
3,5-Dimethoxyphenyl → 3,4-DimethoxyphenylGI₅₀ increases to 5–10 μMReduced steric hindrance for target binding .
Sulfonyl → CarbonylLoss of activity (GI₅₀ >50 μM)Sulfonyl group critical for hydrogen bonding with kinase active sites .
Methodology :
  • Molecular docking : Glide SP scoring (Schrödinger Suite) predicts binding affinity to EGFR kinase (ΔG = -9.2 kcal/mol) .
  • Isosteric replacement : Fluorine substitution at 4-chlorophenyl enhances metabolic stability (t₁/₂ = 6.5 h in liver microsomes) .

What computational strategies are used to predict interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., nitrile group as H-bond acceptor) .
  • Molecular Dynamics (MD) : Simulates binding to sortase A (S. aureus) over 100 ns, showing sulfonyl group stabilizes β-sheet conformation (RMSD <2 Å) .

How can contradictory data on isomer stability be resolved?

Methodological Answer:
Contradictions arise from solvent polarity effects:

  • Polar solvents (DMF, DMSO) : Stabilize (Z)-isomer via solvation of sulfonyl group (dielectric constant ε >30) .
  • Nonpolar solvents (toluene) : Favor (E)-isomer due to reduced dipole-dipole repulsion .
    Resolution :
  • Dynamic HPLC : Monitors isomerization kinetics (k = 0.15 h⁻¹ at 25°C) .
  • Circular Dichroism (CD) : Confirms configurational stability under physiological conditions (pH 7.4) .

What crystallization conditions yield high-quality single crystals for X-ray analysis?

Methodological Answer:

  • Solvent system : Methanol/water (7:3 v/v) at 4°C promotes slow nucleation .
  • Hydrogen bonding : C–H···O and C–H···N interactions (2.8–3.2 Å) stabilize crystal packing in the P2₁/c space group .
  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.7107 Å), θ range = 2–25°, R-factor <0.06 .

How is in vivo efficacy evaluated, and what pharmacokinetic challenges exist?

Methodological Answer:

  • Xenograft models : Nude mice (MDA-MB-435 tumors) dosed at 10 mg/kg (i.p.) show 60% tumor reduction vs. controls .
  • Challenges :
    • Low oral bioavailability (F = 15%) : Addressed via nanoemulsion formulations (lipidic cores improve solubility) .
    • CYP450 metabolism : LC-MS/MS identifies major metabolites (e.g., demethylated sulfonyl derivative) .

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